Cas no 97387-94-5 (N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide)

N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide structure
97387-94-5 structure
Nombre del producto:N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
Número CAS:97387-94-5
MF:C32H41N5O4
Megavatios:559.699047803879
CID:1988387
PubChem ID:122200875

N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide Propiedades químicas y físicas

Nombre e identificación

    • N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
    • N-[1-(3-butan-2-yl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • N-{1-[3-(Butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboximidic acid
    • DTXSID40913948
    • N-(Lysergyl-valyl)-cyclo(isoleucyl-D-prolyl)
    • ERGOLINE-8-CARBOXAMIDE, 9,10-DIDEHYDRO-N-((1S)-1-(((3S,8AR)-HEXAHYDRO-3-((1S)-1-METHYLPROPYL)-1,4-DIOXOINDOLO(4,3-FG)QUINOLIN-2(1H)-YL)CARBONYL)-2-METHYLPROPYL)-6-METHYL-, (8.BETA.)-
    • N0U94IVM3W
    • .BETA.-ERGOKRYPTAM
    • Beta-ergocryptam
    • 1',12'-SECOERGOTAMAN-3',6',12',18-TETRONE, 2'-DEOXY-2'-(1-METHYLETHYL)-5'-(1-METHYLPROPYL)-, (2'S,5'.ALPHA.(S),11'.ALPHA.)-
    • beta-Ergokryptam
    • 97387-94-5
    • .BETA.-ERGOCRYPTAM
    • UNII-N0U94IVM3W
    • (4R,7R)-N-[(2S)-1-[(3S,8AS)-3-[(2S)-butan-2-yl]-1,4-dioxo-octahydropyrrolo[1,2-a]pyrazin-2-yl]-3-methyl-1-oxobutan-2-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0,.0,]hexadeca-1(16),2,9,12,14-pentaene-4-carboximidate
    • (6aR,9R)-N-((2S)-1-((3S,8aR)-3-((2S)-butan-2-yl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo(1,2-a)pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo(4,3-fg)quinoline-9-carboxamide
    • ERGOLINE-8-CARBOXAMIDE, 9,10-DIDEHYDRO-N-((1S)-1-(((3S,8AR)-HEXAHYDRO-3-((1S)-1-METHYLPROPYL)-1,4-DIOXOINDOLO(4,3-FG)QUINOLIN-2(1H)-YL)CARBONYL)-2-METHYLPROPYL)-6-METHYL-, (8BETA)-
    • (6aR,9R)-N-[(2S)-1-[(3S,8aR)-3-[(2S)-butan-2-yl]-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-3-methyl-1-oxobutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • 1',12'-SECOERGOTAMAN-3',6',12',18-TETRONE, 2'-DEOXY-2'-(1-METHYLETHYL)-5'-(1-METHYLPROPYL)-, (2'S,5'ALPHA(S),11'ALPHA)-
    • (4R,7R)-N-((2S)-1-((3S,8AS)-3-((2S)-butan-2-yl)-1,4-dioxo-octahydropyrrolo(1,2-a)pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl)-6-methyl-6,11-diazatetracyclo(7.6.1.0,.0,)hexadeca-1(16),2,9,12,14-pentaene-4-carboximidate
    • Renchi: InChI=1S/C32H41N5O4/c1-6-18(4)28-32(41)36-12-8-11-24(36)30(39)37(28)31(40)27(17(2)3)34-29(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-25(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27-28,33H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20+,24+,25+,27-,28-/m0/s1
    • Clave inchi: HKVSEIVDIONNKB-CLWGGANZSA-N
    • Sonrisas: CCC(C)C1C(=O)N2CCCC2C(=O)N1C(=O)C(C(C)C)NC(=O)C3CN(C4CC5=CNC6=CC=CC(=C56)C4=C3)C

Atributos calculados

  • Calidad precisa: 559.31585481g/mol
  • Masa isotópica única: 559.31585481g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 41
  • Cuenta de enlace giratorio: 6
  • Complejidad: 1120
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 6
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.6
  • Superficie del Polo topológico: 106Ų

Propiedades experimentales

  • Denso: 1.3
  • Punto de ebullición: 826°C at 760 mmHg
  • Punto de inflamación: 453.3°C
  • índice de refracción: 1.65
Proveedores recomendados
Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Heyuan Broad Spectrum Biotechnology Co., Ltd
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Synrise Material Co. Ltd.